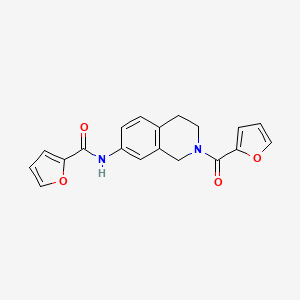

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is a complex organic compound. It contains functional groups such as amide and furan . The compound is a white solid with a melting point of 106–109 °C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was oxidized with potassium ferricyanide in alkaline medium to yield a related compound .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods including IR, 1H NMR, and 13C NMR . For instance, the IR spectrum of a related compound showed characteristic peaks at 3284 cm−1 (NH amide), 1667 cm−1 (C=O amide I), and 1531 cm−1 (C−N stretching vibration with the N−H bending vibration, amide II). The 1H NMR spectrum showed signals at 7.99 ppm (s, 1H, –NH), 7.77 ppm (d, 1H, H1), 7.76 ppm (d, 1H, H3), and 7.21 ppm (t, 1H, H2) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was oxidized with potassium ferricyanide in alkaline medium to yield a related compound .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 106–109 °C . The IR spectrum showed characteristic peaks at 3284 cm−1 (NH amide), 1667 cm−1 (C=O amide I), and 1531 cm−1 (C−N stretching vibration with the N−H bending vibration, amide II). The 1H NMR spectrum showed signals at 7.99 ppm (s, 1H, –NH), 7.77 ppm (d, 1H, H1), 7.76 ppm (d, 1H, H3), and 7.21 ppm (t, 1H, H2) .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

Research indicates that modifications to the structure of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can lead to significant pharmacological activities. For instance, the synthesis of derivatives through bioisosteric replacements has been studied to enhance analgesic properties, with certain derivatives showing increased activity (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016). Another study focused on a specific N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting its relevance as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

Chemical Synthesis and Reactivity

The compound and its analogs have been synthesized through various chemical reactions, offering insights into their chemical reactivity and potential for further modifications. One approach involved the synthesis of new tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and substituents, which could be beneficial for developing new therapeutic agents (M. Kandinska, I. Kozekov, M. Palamareva, 2006). Furthermore, the utilization of ultrasound-mediated synthesis highlighted the efficiency of producing potent tyrosinase inhibitors, a class of compounds with significant implications in dermatological conditions and cosmetics (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).

Advanced Organic Synthesis Techniques

Research also encompasses the development of new synthetic methodologies, including the Diels-Alder reaction for constructing hexahydro-oxaisoindoloquinoline derivatives, demonstrating the compound's versatility and potential in organic synthesis and pharmacology (V. Kouznetsov, F. Zubkov, Uriel Mora Cruz, et al., 2004). This highlights the compound's role in facilitating the exploration of new chemical spaces and the discovery of novel bioactive molecules.

Zukünftige Richtungen

The compound and its analogues could be further investigated for their potential biological activities. For instance, similar compounds have shown promising antibacterial activities against clinically isolated drug-resistant bacteria . Further studies could also explore the compound’s potential applications in other areas of medicinal chemistry.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-18(16-3-1-9-24-16)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)17-4-2-10-25-17/h1-6,9-11H,7-8,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUBXUBYIGYRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2731333.png)

![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)

![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)